2H-1-Benzothiopyran-2-acetic acid, 3,4-dihydro-6-chloro-4-oxo-, methyl ester
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Overview
Description
2H-1-Benzothiopyran-2-acetic acid, 3,4-dihydro-6-chloro-4-oxo-, methyl ester is a chemical compound with a complex structure that includes a benzothiopyran ring system
Preparation Methods
The synthesis of 2H-1-Benzothiopyran-2-acetic acid, 3,4-dihydro-6-chloro-4-oxo-, methyl ester typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For example, the compound can be synthesized by reacting 3,4-dihydro-2H-1-benzothiopyran with acetic acid derivatives in the presence of catalysts. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
2H-1-Benzothiopyran-2-acetic acid, 3,4-dihydro-6-chloro-4-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position, using reagents like sodium methoxide or potassium tert-butoxide. .
Scientific Research Applications
2H-1-Benzothiopyran-2-acetic acid, 3,4-dihydro-6-chloro-4-oxo-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 2H-1-Benzothiopyran-2-acetic acid, 3,4-dihydro-6-chloro-4-oxo-, methyl ester involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
2H-1-Benzothiopyran-2-acetic acid, 3,4-dihydro-6-chloro-4-oxo-, methyl ester can be compared with other similar compounds, such as:
2H-1-Benzothiopyran derivatives: These compounds share the benzothiopyran ring system but may have different substituents, leading to variations in their chemical and biological properties.
Benzothiadiazine derivatives: These compounds have a similar core structure but include additional nitrogen atoms, which can significantly alter their reactivity and applications.
Coumarin derivatives: These compounds have a benzopyran ring system and are known for their diverse biological activities, including anticoagulant and anticancer properties
Properties
CAS No. |
86628-21-9 |
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Molecular Formula |
C12H11ClO3S |
Molecular Weight |
270.73 g/mol |
IUPAC Name |
methyl 2-(6-chloro-4-oxo-2,3-dihydrothiochromen-2-yl)acetate |
InChI |
InChI=1S/C12H11ClO3S/c1-16-12(15)6-8-5-10(14)9-4-7(13)2-3-11(9)17-8/h2-4,8H,5-6H2,1H3 |
InChI Key |
UNEQMYZKPSTUEW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CC(=O)C2=C(S1)C=CC(=C2)Cl |
Origin of Product |
United States |
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